![molecular formula C15H15NO2 B8168065 Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168065.png)
Methyl 2-(3-amino-[1,1'-biphenyl]-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group at the 3-position and a methyl acetate group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of biphenyl yields nitrobiphenyl, which is then reduced to aminobiphenyl using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves the esterification of the aminobiphenyl with methyl chloroacetate in the presence of a base like triethylamine to yield Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C).
Substitution: Reagents like bromine (Br2) for halogenation or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Nitro derivatives of the biphenyl compound.
Reduction: Amino derivatives of the biphenyl compound.
Substitution: Halogenated or sulfonated biphenyl derivatives.
科学研究应用
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Biphenyl: The parent compound without any substituents.
Aminobiphenyl: Biphenyl with an amino group.
Methyl biphenyl acetate: Biphenyl with a methyl acetate group.
Uniqueness: Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both an amino group and a methyl acetate group on the biphenyl core
属性
IUPAC Name |
methyl 2-(2-amino-4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)10-13-8-7-12(9-14(13)16)11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZDNVBYXJVXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
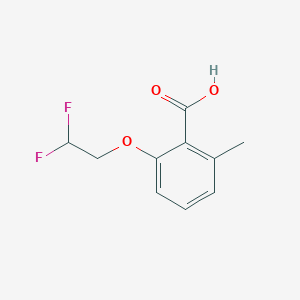
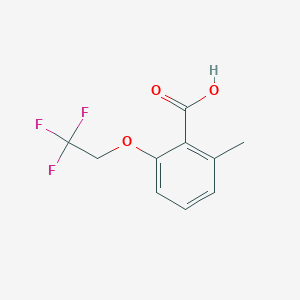
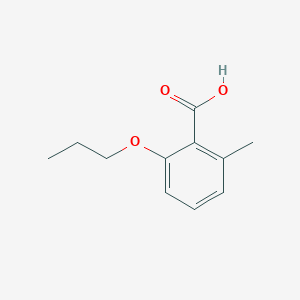
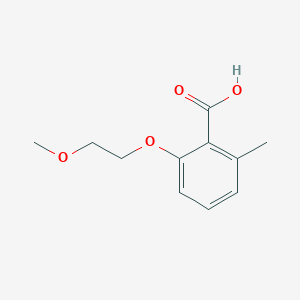
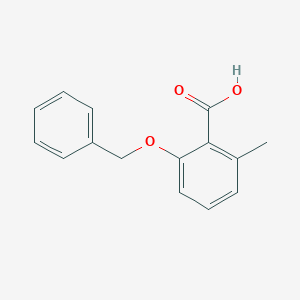
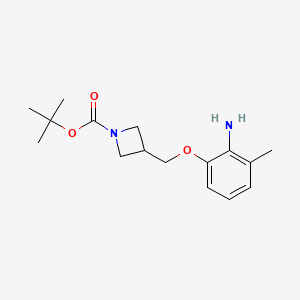
![4'-Methyl-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168023.png)
![4'-Chloro-3-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B8168025.png)
![4-(Piperidin-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B8168035.png)
![4-Morpholino-[1,1'-biphenyl]-3-amine](/img/structure/B8168037.png)
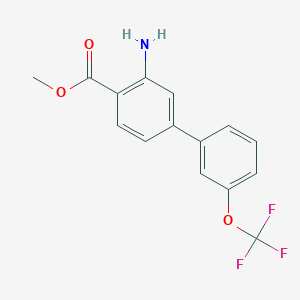
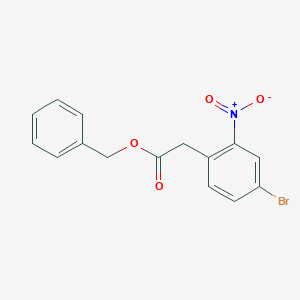
![Methyl 2-(3-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168072.png)
![Methyl 2-(3-amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168086.png)
